molecular formula C11H17N5 B11733380 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11733380
M. Wt: 219.29 g/mol
InChI Key: XFTCRBYAOZVONA-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two 1,3-dimethylpyrazole moieties connected via a methylene-amine linker.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-8-10(6-15(3)13-8)5-12-11-7-16(4)14-9(11)2/h6-7,12H,5H2,1-4H3

InChI Key

XFTCRBYAOZVONA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2C)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

The aldehyde intermediate is synthesized via oxidation of 1,3-dimethyl-1H-pyrazole-4-methanol using manganese dioxide. The amine component is prepared through catalytic hydrogenation of 4-nitro-1,3-dimethyl-1H-pyrazole using Raney nickel. Reductive amination proceeds in methanol or ethanol at 50–60°C with sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

Key parameters :

  • Molar ratio : 1:1 (aldehyde:amine)

  • Reaction time : 12–24 hours

  • Yield : 65–72% after purification

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1). Structural confirmation uses ¹H NMR (δ 2.25 ppm for N–CH₃, δ 3.85 ppm for –CH₂–NH–) and HRMS (m/z 233.31 [M+H]⁺).

Nucleophilic Substitution with Halogenated Pyrazoles

This method employs 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole and 1,3-dimethyl-1H-pyrazol-4-amine under basic conditions.

Synthetic Protocol

The chloromethyl pyrazole is synthesized by treating 1,3-dimethyl-1H-pyrazole-4-methanol with thionyl chloride (SOCl₂). Nucleophilic substitution occurs in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base at 80°C.

Optimization data :

ParameterValue
Temperature80°C
BaseK₂CO₃ (2.5 equiv)
SolventDMF
Yield58–64%

Challenges and Solutions

  • Regioselectivity : Competing alkylation at pyrazole nitrogen is mitigated by using bulky bases like triethylamine.

  • Byproducts : Unreacted chloromethyl pyrazole is removed via aqueous extraction.

Multi-Step Synthesis from Pyrazole Precursors

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-4-amine

1,3-Dimethyl-1H-pyrazole undergoes nitration at the 4-position using fuming nitric acid (HNO₃) in oleum at 90–95°C. Subsequent catalytic hydrogenation with hydrazine hydrate and Raney nickel yields the amine.

Reaction summary :

1,3-Dimethyl-1H-pyrazoleHNO₃, oleum90C4-Nitro-1,3-dimethyl-1H-pyrazoleHydrazine, Ra-Ni1,3-Dimethyl-1H-pyrazol-4-amine\text{1,3-Dimethyl-1H-pyrazole} \xrightarrow[\text{HNO₃, oleum}]{90^\circ\text{C}} \text{4-Nitro-1,3-dimethyl-1H-pyrazole} \xrightarrow[\text{Hydrazine, Ra-Ni}]{} \text{1,3-Dimethyl-1H-pyrazol-4-amine}

Step 2: Alkylation with Methylene Bridge

The amine reacts with 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole in acetonitrile at reflux. Tetrabutylammonium bromide (TBAB) enhances reactivity as a phase-transfer catalyst.

Yield : 70–75% after recrystallization from ethanol.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Residence time : 30 minutes

  • Temperature : 70°C

  • Catalyst : Immobilized sodium borohydride on silica gel

Advantages :

  • 20% higher yield compared to batch processes

  • Reduced solvent waste

Quality Control Metrics

ParameterSpecification
Purity (HPLC)≥98%
Residual Solvents<500 ppm
Heavy Metals<10 ppm

Comparative Analysis of Synthetic Routes

MethodYieldCostScalability
Reductive Amination72%HighModerate
Nucleophilic Sub.64%MediumHigh
Multi-Step Synthesis75%LowIndustrial

Reductive amination offers simplicity but requires expensive borohydrides. Multi-step synthesis is cost-effective for bulk production .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Information

  • IUPAC Name : N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
  • Molecular Formula : C₈H₁₃N₅
  • Molecular Weight : 179.23 g/mol

This compound has been investigated for its potential therapeutic effects:

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values indicative of promising anticancer activity. In vitro assays revealed that it inhibited the proliferation of HepG2 (liver cancer) and A549 (lung cancer) cells with IC50 values of 5.35 µM and 8.74 µM respectively.

Anti-inflammatory Effects

Studies have indicated that pyrazole compounds can inhibit pro-inflammatory cytokines:

  • Research Findings : Compounds similar to this compound demonstrated significant inhibition rates for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with inhibition rates ranging from 61% to 85% at 10 µM concentration.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity:

  • Research Overview : In studies against bacterial strains such as Escherichia coli and Staphylococcus aureus, derivatives exhibited significant antimicrobial effects comparable to standard antibiotics.

Agricultural Applications

The unique properties of pyrazole derivatives make them suitable for agricultural applications, particularly as agrochemicals.

Herbicidal Activity

Pyrazole compounds have been evaluated for their herbicidal properties:

  • Case Study : A study demonstrated that certain pyrazole derivatives effectively inhibited weed growth in controlled trials, suggesting their potential as herbicides.

Insecticidal Properties

Research has explored the use of pyrazole derivatives as insecticides:

  • Research Findings : Compounds similar to this compound showed effective larvicidal activity against common agricultural pests.

Material Science Applications

The compound's chemical structure lends itself to applications in material science:

Polymer Chemistry

Pyrazole derivatives are being investigated for their role in polymer synthesis:

  • Research Overview : The incorporation of pyrazole into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Nanotechnology

Recent studies suggest potential applications in nanotechnology:

  • Case Study : The compound was used as a precursor in the synthesis of nanoparticles with unique optical properties, indicating its versatility in advanced materials development.

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Pyrazole Moieties

  • Ethyl vs. Methyl Substitution: The compound 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine () replaces the methyl group at the pyrazole N1 position with ethyl. Such modifications are critical in drug design for optimizing bioavailability .
  • Aromatic vs. Heteroaromatic Substituents :
    N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-ethoxyphenyl)amine () replaces one pyrazole ring with a 4-ethoxyphenyl group. The ethoxy group introduces electron-donating effects, which may alter electronic properties and binding interactions in biological targets compared to the bis-pyrazole system .

  • Chlorine Substitution :
    4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine () incorporates a chlorine atom, which enhances electrophilicity and metabolic stability. Chlorine can also influence intermolecular interactions, such as halogen bonding, in crystal packing or target binding .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ, ppm)
Target Compound Not reported ~248.3 Expected peaks: ~3.8 (CH3), ~4.2 (CH2N)
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine () Not reported 275.3 3.23 (s, 6H, OCH3), 6.61 (d, J=6.0 Hz, HAr)
N-Methyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine () 167–169 (decomp.) 236.1 9.69 (s, triazole), 8.61 (d, J=5.2 Hz, HAr)

The absence of electron-withdrawing groups (e.g., nitro, chloro) in the target compound suggests higher basicity compared to analogs like . Methyl groups likely enhance steric protection against metabolic degradation .

Key Research Findings and Implications

  • Methyl Group Impact : Methyl substituents (as in the target compound) improve metabolic stability but may limit solubility. ’s N-(4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxyphenyl)formamide shows 97% yield, underscoring the feasibility of methylated pyrazole synthesis .
  • Crystallography : Tools like SHELXL () are critical for resolving structures of complex pyrazole derivatives, aiding in SAR studies .

Biological Activity

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole-based molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H13N5
  • Molecular Weight : 189.23 g/mol

The structure features two dimethyl-substituted pyrazole rings linked by a methylene bridge, which is critical for its biological activity.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that these compounds could induce apoptosis and inhibit cell proliferation through multiple mechanisms such as:

  • Microtubule Destabilization : Certain pyrazole derivatives have been reported to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : The activation of caspase enzymes has been observed in treated cancer cells, indicating a pathway for programmed cell death .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Topoisomerase : This enzyme is crucial for DNA replication; inhibiting it can lead to DNA damage and apoptosis.
  • Alkylation of DNA : Some pyrazole derivatives can form covalent bonds with DNA, disrupting replication and transcription processes.
  • Inhibition of Tubulin Polymerization : This action prevents the formation of microtubules necessary for mitosis .

Research Findings and Case Studies

StudyFindings
Identified three promising pyrazole derivatives with significant apoptosis-inducing activity in MDA-MB-231 cells at concentrations as low as 1 μM.
Discussed various pyrazolo[1,5-a]pyrimidine derivatives exhibiting selective anticancer activity and potential as protein inhibitors.
Provided structural data supporting the bioactivity of pyrazole compounds in various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole precursors. The process often includes:

  • Formation of Pyrazole Rings : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Methylation Reactions : Introducing methyl groups to enhance biological activity.
  • Final Coupling Reactions : Linking the dimethylpyrazole moiety through a methylene bridge.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step alkylation/amination of pyrazole precursors. For example, copper-catalyzed coupling (e.g., Ullmann-type reactions) under inert atmospheres can introduce methyl and amine groups. Solvent choice (e.g., DMF or DMSO) and temperature (35–80°C) significantly affect reaction kinetics. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity. Yield optimization may require stoichiometric adjustments of amines and halide precursors .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for methyl groups (δ ~2.1–2.5 ppm) and pyrazole protons (δ ~7.3–7.8 ppm). Coupling patterns confirm substitution positions .
  • IR : Peaks at ~3298 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate amine and pyrazole moieties .
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₁H₁₈N₆ requires m/z 235.17) .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in biological assays?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced via salt formation (e.g., HCl salts) .
  • Stability : Stable under inert conditions but sensitive to strong oxidizers. Store at –20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the dual pyrazole-methyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 1,3-dimethyl groups on the pyrazole ring create steric hindrance, limiting regioselectivity in electrophilic substitutions. Computational modeling (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows preferential functionalization at the less hindered C5 position .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways. Compare in vitro enzyme inhibition (IC₅₀) with in vivo pharmacokinetic profiles (AUC, Cmax) to identify bioavailability bottlenecks. Dose-response studies in knockout models can isolate target-specific effects .

Q. How can computational methods (molecular docking, MD simulations) elucidate interactions between this compound and kinase targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., CDK2 or JAK kinases). Pyrazole nitrogens form hydrogen bonds with conserved lysine residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability. RMSD/RMSF analyses reveal flexibility in the methylene linker, affecting binding affinity .

Q. What synthetic modifications enhance the compound’s selectivity for GABA receptors versus serotonin receptors?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole C5 position to modulate π-π stacking with serotonin receptors. Pharmacophore mapping identifies critical hydrogen bond donors (amine groups) for GABA subtype selectivity. Radioligand binding assays (³H-muscimol for GABA, ³H-5-HT for serotonin) quantify selectivity ratios .

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